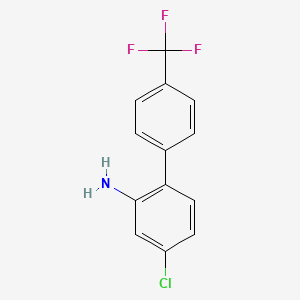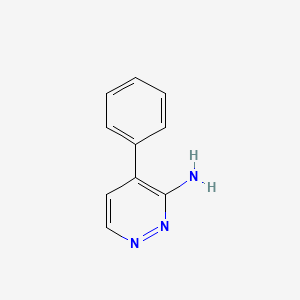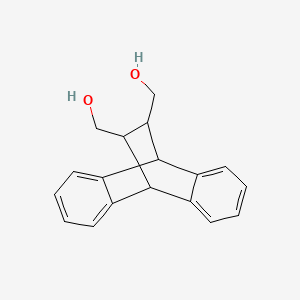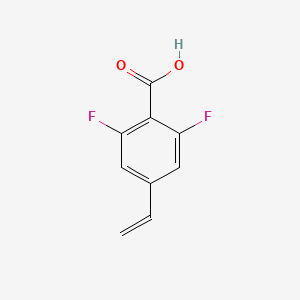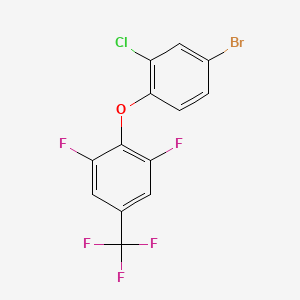
2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-Bromo-2-chloro-phénoxy)-1,3-difluoro-5-(trifluorométhyl)benzène est un composé organique complexe caractérisé par la présence de multiples atomes d'halogène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(4-Bromo-2-chloro-phénoxy)-1,3-difluoro-5-(trifluorométhyl)benzène implique généralement plusieurs étapes, à partir de composés aromatiques plus simples. Une approche courante est l'halogénation de dérivés de phénol, suivie de réactions de substitution nucléophile pour introduire les groupes fonctionnels souhaités. Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions d'halogénation et de substitution à grande échelle, utilisant des réacteurs à écoulement continu pour garantir une qualité et une efficacité constantes. L'utilisation de techniques de purification avancées, telles que la chromatographie et la cristallisation, est essentielle pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-Bromo-2-chloro-phénoxy)-1,3-difluoro-5-(trifluorométhyl)benzène peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits, selon l'agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent conduire à l'élimination des atomes d'halogène, résultant en des dérivés plus simples.
Substitution : Les atomes d'halogène dans le composé peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme l'hydroxyde de sodium et divers composés organométalliques sont utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des dérivés déshalogénés.
Applications de la recherche scientifique
Le 2-(4-Bromo-2-chloro-phénoxy)-1,3-difluoro-5-(trifluorométhyl)benzène a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique de base dans la synthèse de molécules organiques plus complexes.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions enzymatiques et des voies métaboliques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spéciaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme par lequel le 2-(4-Bromo-2-chloro-phénoxy)-1,3-difluoro-5-(trifluorométhyl)benzène exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces interactions peuvent influencer diverses voies biochimiques, conduisant à des modifications des fonctions cellulaires. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(4-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Bromo-2-chlorophénol : Un composé plus simple avec moins d'atomes d'halogène.
2-Chloro-4-bromophénol : Un autre composé apparenté avec un arrangement différent des atomes d'halogène.
Unicité
Le 2-(4-Bromo-2-chloro-phénoxy)-1,3-difluoro-5-(trifluorométhyl)benzène est unique en raison de sa combinaison de multiples atomes d'halogène et de groupes fonctionnels, qui confèrent des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux pour des applications spécifiques où de telles propriétés sont souhaitées.
Propriétés
Formule moléculaire |
C13H5BrClF5O |
|---|---|
Poids moléculaire |
387.52 g/mol |
Nom IUPAC |
2-(4-bromo-2-chlorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5BrClF5O/c14-7-1-2-11(8(15)5-7)21-12-9(16)3-6(4-10(12)17)13(18,19)20/h1-5H |
Clé InChI |
NWDBPQBSERITHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)Cl)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
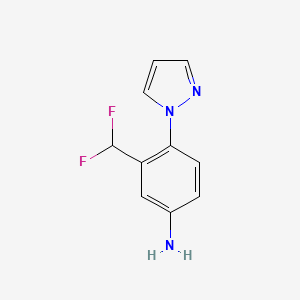

![[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12078689.png)
